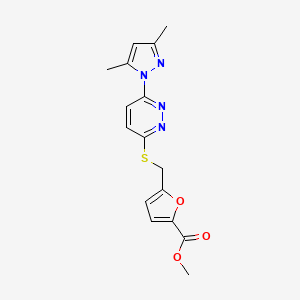

methyl 5-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)furan-2-carboxylate

Beschreibung

Methyl 5-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound featuring a furan-2-carboxylate ester core linked via a thioether bridge to a pyridazine ring substituted with a 3,5-dimethylpyrazole moiety. The molecular formula is C₁₆H₁₆N₄O₃S, with a molecular weight of 356.39 g/mol (calculated).

The compound’s pyridazine and pyrazole motifs are common in medicinal chemistry, often associated with bioactivity in kinase inhibition or enzyme modulation.

Eigenschaften

IUPAC Name |

methyl 5-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]sulfanylmethyl]furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3S/c1-10-8-11(2)20(19-10)14-6-7-15(18-17-14)24-9-12-4-5-13(23-12)16(21)22-3/h4-8H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSBVLWYBNTMGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)SCC3=CC=C(O3)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Similar compounds based on the pyrazolylpyridazine system have been found to exhibit a wide spectrum of biological activity. They have been used in agriculture as insecticides, fungicides, and herbicides.

Mode of Action

It’s known that the compound interacts with its targets to produce a pronounced stimulating effect on plant growth.

Biochemical Pathways

It’s known that the compound has a stimulating effect on plant growth, which suggests it may interact with biochemical pathways related to plant growth and development.

Result of Action

The compound has been found to have a pronounced stimulating effect on plant growth. This suggests that the molecular and cellular effects of the compound’s action result in enhanced growth and development in plants.

Biologische Aktivität

Methyl 5-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)furan-2-carboxylate is a complex organic compound that integrates multiple heterocyclic moieties, including pyrazole, pyridazine, and furan. This structural diversity suggests a rich potential for various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The compound's molecular structure can be summarized as follows:

| Property | Value |

|---|---|

| IUPAC Name | Methyl 5-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)furan-2-carboxylate |

| Molecular Formula | C15H16N4O3S |

| Molecular Weight | 320.38 g/mol |

| InChI Key | InChI=1S/C15H16N4O3S |

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.

Anticancer Activity

Recent research indicates that derivatives of pyrazole and pyridazine exhibit promising anticancer properties. For instance:

- Cell Line Studies : Compounds similar to methyl 5-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)furan-2-carboxylate have shown significant cytotoxic effects against various cancer cell lines. In one study, derivatives displayed IC50 values ranging from 0.01 µM to 42.30 µM against MCF7 and NCI-H460 cell lines .

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Methyl derivative | MCF7 | 0.01 |

| Ethyl derivative | NCI-H460 | 0.03 |

| Pyrazole derivative | A549 | 26 |

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Related compounds have demonstrated activity against various bacterial strains, indicating that the thioether moiety may enhance bioactivity .

The biological mechanisms through which methyl 5-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)furan-2-carboxylate exerts its effects are still under investigation. However, the presence of the pyrazole and pyridazine rings is believed to play a crucial role in interacting with biological targets such as enzymes or receptors involved in cancer progression and inflammation .

Case Studies

Several studies have investigated the biological activities of related compounds:

- Anticancer Efficacy : A study reported that a series of pyrazole derivatives exhibited significant growth inhibition in multiple cancer cell lines with varying IC50 values, suggesting that modifications to the pyrazole ring can enhance efficacy .

- Antimicrobial Properties : Research has shown that thioether-containing compounds possess enhanced antibacterial activity against Gram-positive and Gram-negative bacteria, supporting the hypothesis that the sulfur atom may contribute to increased bioactivity .

Vergleich Mit ähnlichen Verbindungen

Methyl 5-(((6-(1H-Pyrazol-1-yl)pyridazin-3-yl)thio)methyl)furan-2-carboxylate (CAS 1351634-56-4)

- Molecular Formula : C₁₄H₁₂N₄O₃S

- Molecular Weight : 316.34 g/mol

- Key Differences : Lacks the 3,5-dimethyl substituents on the pyrazole ring.

- Implications : The absence of methyl groups reduces steric bulk and hydrophobicity compared to the target compound. This may enhance solubility in aqueous media but reduce membrane permeability .

Methyl 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate (Example 62, )

- Molecular Formula : C₃₀H₂₃F₂N₅O₄S

- Molecular Weight : 560.2 g/mol

- Key Differences : Replaces furan with thiophene, incorporates a chromen-4-one scaffold, and includes fluorophenyl substituents.

- Implications: The thiophene ring may confer greater π-stacking capability compared to furan. The chromenone and fluorine substituents likely enhance binding affinity to hydrophobic enzyme pockets, as seen in kinase inhibitors.

Functional Group Analysis

Structural Insights :

- Thioether vs.

- Pyridazine vs. Pyrazolopyrimidine : Pyridazine’s electron-deficient nature may favor interactions with electron-rich biological targets, whereas pyrazolopyrimidine (Example 62) offers a fused-ring system for enhanced binding .

- Substituent Effects : The 3,5-dimethylpyrazole group in the target compound increases steric hindrance and lipophilicity compared to unsubstituted pyrazole (CAS 1351634-56-4), which could impact pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.